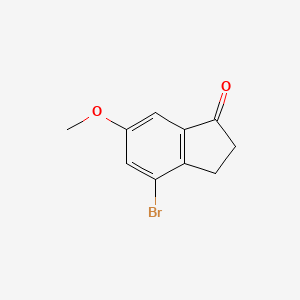
4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
概要
説明
4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This specific compound features a bromine atom at the fourth position and a methoxy group at the sixth position on the indanone structure. It is a white to yellow powder and is used primarily as an intermediate in organic synthesis.
科学的研究の応用
Synthesis of Heterocycles
4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one and similar compounds play a significant role in the synthesis of heterocycles. Martins (2002) demonstrated the synthesis of a series of 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones, highlighting their usefulness in heterocyclic synthesis (Martins, 2002).
Development of Bromophenol Derivatives
Bromophenol derivatives, closely related to this compound, have been isolated from natural sources like the red alga Rhodomela confervoides. Zhao et al. (2004) isolated various bromophenol derivatives and evaluated their biological activities (Zhao et al., 2004).
Antibacterial Applications
Compounds structurally similar to this compound have been studied for their antibacterial properties. For example, Xu et al. (2003) focused on bromophenols from Rhodomela confervoides, demonstrating their antibacterial efficacy (Xu et al., 2003).
Antioxidant Properties
Research by Li et al. (2011) on bromophenols from Rhodomela confervoides, which are structurally related to this compound, highlighted their potential as natural antioxidants. These compounds demonstrated strong free radical scavenging activities, suggesting their usefulness in preventing oxidative deterioration in food (Li et al., 2011).
Synthesis of Aryl-Substituted Indenes
Izmer et al. (2006) explored the use of substituted halo-indenes, closely related to this compound, for synthesizing aryl-substituted indenes. These compounds have importance in the synthesis of ansa-metallocenes, which are crucial in olefin polymerization catalysts (Izmer et al., 2006).
Safety and Hazards
作用機序
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of various cellular processes, including inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the known biological activities of indole derivatives, it can be inferred that this compound may have a range of potential effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 4-substituted-6-methoxy-2,3-dihydro-1H-inden-1-one derivatives.
Oxidation: Formation of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-aldehyde or 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: Formation of 4-bromo-6-methoxy-2,3-dihydro-
特性
IUPAC Name |
4-bromo-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDXHBZUGHZQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98946-95-3 | |
| Record name | 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


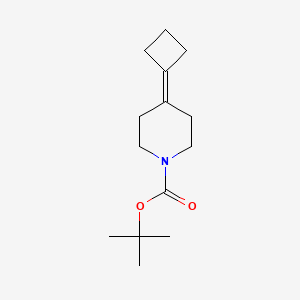
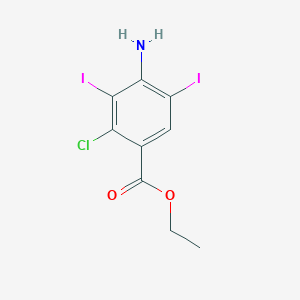
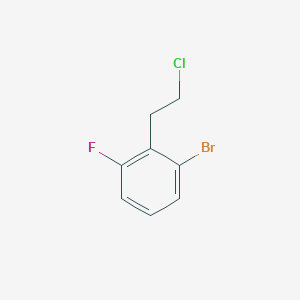
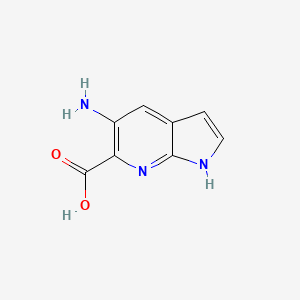
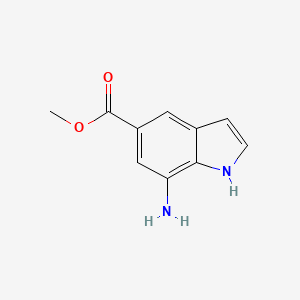
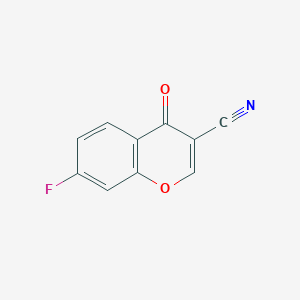
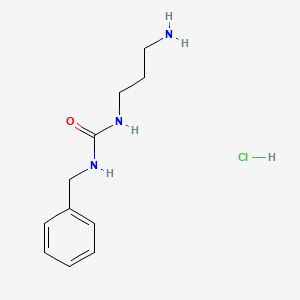
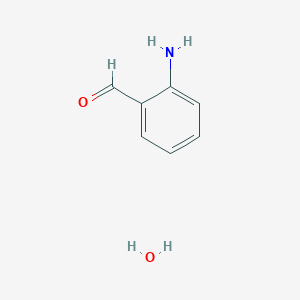
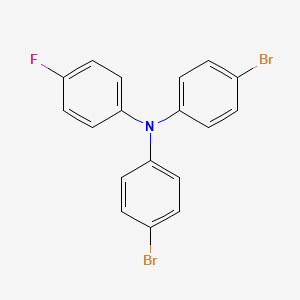
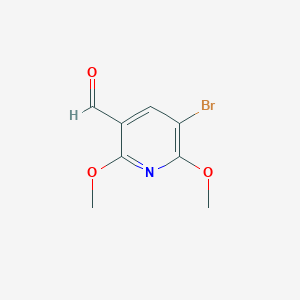

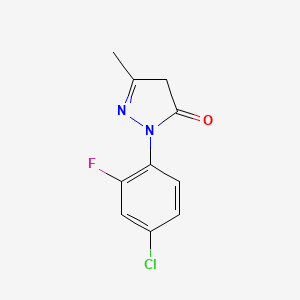
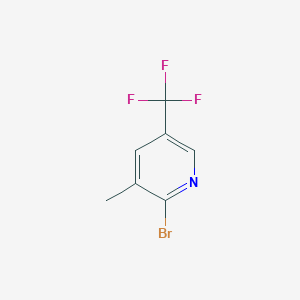
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)
